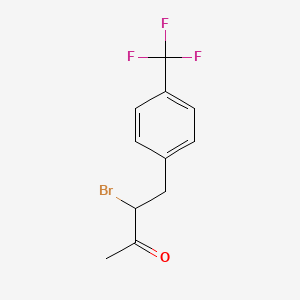

3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one

Description

Properties

Molecular Formula |

C11H10BrF3O |

|---|---|

Molecular Weight |

295.09 g/mol |

IUPAC Name |

3-bromo-4-[4-(trifluoromethyl)phenyl]butan-2-one |

InChI |

InChI=1S/C11H10BrF3O/c1-7(16)10(12)6-8-2-4-9(5-3-8)11(13,14)15/h2-5,10H,6H2,1H3 |

InChI Key |

FYXYQFFXUNJJNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one

General Synthetic Strategy

The synthesis of this compound typically involves the alpha-bromination of a corresponding 4-(4-(trifluoromethyl)phenyl)butan-2-one precursor. The bromination targets the alpha carbon adjacent to the ketone group, introducing a bromine atom to form the desired alpha-bromo ketone functionality.

Typical Alpha-Bromination Procedures

Bromination Using Molecular Bromine in Organic Solvents

Reagents and Conditions : Molecular bromine (Br2) is added to a solution of the ketone precursor in an organic solvent such as methylene chloride or acetone, often in the presence of an acid catalyst like hydrobromic acid in acetic acid. The reaction is conducted at controlled temperatures (typically 0–30 °C) to avoid overbromination and side reactions.

Procedure Highlights : The bromine solution is added gradually to the stirred ketone solution, ensuring immediate consumption of bromine as indicated by the disappearance of the reddish color of bromine. Post-reaction, the mixture is treated with aqueous sodium sulfite to quench excess bromine, followed by washes with sodium bicarbonate and sodium chloride solutions to neutralize and purify the organic layer. The organic solvent is then removed to isolate the solid alpha-bromo ketone product.

Yield and Purity : Yields reported are generally high (around 74–86%), with purity confirmed by HPLC and other analytical methods.

Bromination Using N-Bromosuccinimide (NBS)

Reagents and Conditions : N-Bromosuccinimide is used as a brominating agent, often catalyzed by silica gel or under reflux in methanol. This method facilitates a milder and more controlled bromination compared to molecular bromine.

Advantages : The NBS method offers rapid reaction times (5–20 minutes), excellent isolated yields, and avoids the use of corrosive bromine gas. It is also environmentally friendlier due to less hazardous by-products.

Application : This approach has been successfully applied for alpha-bromination of ketones structurally similar to this compound, suggesting its applicability for this compound.

Stepwise Synthesis Example (Based on Patent and Literature Data)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-(4-(trifluoromethyl)phenyl)butan-2-one precursor | Starting from appropriate aryl ketones and alkylation steps | Variable | Precursor synthesis critical for purity |

| 2 | Bromination with Br2 in methylene chloride with 30% HBr in acetic acid | Bromine added slowly at 26 ± 2 °C; reaction monitored by color | 74–86 | Quenching with sodium sulfite, washes with bicarbonate and chloride solutions |

| 3 | Isolation and purification | Solvent removal under vacuum; crystallization from isopropyl alcohol | - | Drying under vacuum to <0.5% water content |

This procedure is adapted from a patent describing bromination of related phenyl ketones and optimized for temperature and reagent addition to maximize yield and minimize side products.

Analytical and Research Findings

Reaction Monitoring and Purity Assessment

HPLC Analysis : High-performance liquid chromatography is used to monitor the reaction progress and confirm the purity of the alpha-bromo ketone product, with area percentages exceeding 98% reported in optimized reactions.

Spectroscopic Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and substitution pattern, particularly the presence of the bromine atom at the alpha position and the trifluoromethyl group on the aromatic ring.

Reaction Mechanism Insights

The alpha-bromination proceeds via enol or enolate intermediates formed from the ketone under acidic or neutral conditions, which react electrophilically with bromine or NBS.

The trifluoromethyl substituent on the aromatic ring influences the electronic environment, potentially affecting the rate and regioselectivity of bromination.

Comparative Table of Preparation Methods

| Method | Brominating Agent | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Molecular Bromine | Br2 | Methylene chloride or acetone | 30% HBr in acetic acid, 0–30 °C | Several hours | 74–86 | High yield, well-established | Use of corrosive bromine, careful control needed |

| N-Bromosuccinimide (NBS) | NBS | Methanol | Silica gel catalysis, reflux | 5–20 minutes | High (reported for similar ketones) | Mild, rapid, safer | May require catalyst preparation |

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and triazole ring undergo oxidation under controlled conditions. Common reagents include potassium permanganate (KMnO₄) in acidic or neutral media:

-

Amine oxidation : The -CH₂NH₂ group is oxidized to a nitrile (-CN) or carboxylic acid (-COOH) depending on reaction conditions.

-

Triazole ring oxidation : The triazole moiety can form N-oxides, though this is less common without directing groups.

Table 1: Oxidation Reaction Parameters

| Substrate Site | Reagent | Conditions | Product |

|---|---|---|---|

| Amine | KMnO₄ (aq) | pH 7, 80°C, 4 h | Carboxylic acid |

| Triazole | mCPBA | CH₂Cl₂, 0°C, 2 h | Triazole N-oxide |

Reduction Reactions

The oxetane ring and triazole system exhibit stability under standard reduction conditions, but the amine group can participate in reductive alkylation:

-

Reductive amination : Reaction with aldehydes/ketones in the presence of sodium cyanoborohydride (NaBH₃CN) yields secondary amines.

-

Catalytic hydrogenation : Limited to non-ring systems; the triazole and oxetane rings remain intact under H₂/Pd-C.

Cycloaddition and Click Chemistry

The triazole moiety is typically synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes. Post-synthesis, the triazole can participate in further click reactions:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Used to append additional functional groups to the triazole .

-

Strain-promoted cycloadditions : Oxetane ring strain enables reactivity with diaryl tetrazines.

Table 2: Cycloaddition Efficiency

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | Cu(I) | 85–92 | |

| Strain-promoted | None | 60–75 |

Substitution Reactions

The triazole ring undergoes electrophilic substitution at the C5 position, while the oxetane ring remains inert under mild conditions:

-

Halogenation : NBS or Cl₂ in acetic acid introduces halogens at C5.

-

Aminomethylation : Reaction with formaldehyde and amines forms Mannich bases .

Biochemical Interactions

The compound inhibits carboxylesterase Notum by forming a hydrogen bond between triazole N3 and Trp128 backbone (IC₅₀ = 0.5 μM) . This interaction is critical for modulating Wnt signaling pathways, as demonstrated by X-ray crystallography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function . Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Analogs

4-(3-Bromo-4-chlorophenyl)butan-2-one

- Structure : A bromine and chlorine substituent on the phenyl ring.

- Molecular Formula : C₁₀H₁₀BrClO

- Molecular Weight : 261.54 g/mol

- Key Differences : The dual halogen substitution (Br and Cl) introduces steric hindrance and moderate electron-withdrawing effects, contrasting with the strong –CF₃ group in the target compound. This may reduce electrophilic reactivity compared to the trifluoromethyl analog .

3-Bromo-4-(4-chlorophenyl)-3-buten-2-one

- Structure: Contains a conjugated double bond (butenone) and a para-chlorophenyl group.

- Molecular Formula : C₁₀H₈BrClO

- Molecular Weight : 259.53 g/mol

- The absence of –CF₃ reduces electron withdrawal, making the compound less polar than the target .

Oxygen-Functionalized Analogs

(3R,4S)-3-Bromo-4-hydroxy-4-phenyl-butan-2-one

- Structure : A hydroxyl (–OH) group replaces the trifluoromethylphenyl group.

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.1 g/mol

- Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, the lack of –CF₃ diminishes electron withdrawal, altering nucleophilic substitution kinetics at the bromine site .

3-Bromo-4-methoxy-4-phenylbutan-2-one

- Structure : Methoxy (–OCH₃) substituent at the 4-position.

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- Key Differences : The methoxy group is electron-donating, opposing the –CF₃’s electronic effects. This may slow reactions requiring electron-deficient aromatic systems, such as Suzuki couplings .

Simple Aromatic Analogs

4-(p-Tolyl)butan-2-one

- Structure : A methyl (–CH₃) group on the phenyl ring.

- Molecular Formula : C₁₁H₁₄O

- Molecular Weight : 162.23 g/mol

- Key Differences : The electron-donating methyl group increases electron density on the aromatic ring, making this compound less reactive in electrophilic substitutions compared to halogenated or fluorinated analogs .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |

|---|---|---|---|---|

| 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one | C₁₁H₁₀BrF₃O | 289.10* | –Br, –CF₃ | Strong electron withdrawal |

| 4-(3-Bromo-4-chlorophenyl)butan-2-one | C₁₀H₁₀BrClO | 261.54 | –Br, –Cl | Moderate electron withdrawal |

| 3-Bromo-4-(4-chlorophenyl)-3-buten-2-one | C₁₀H₈BrClO | 259.53 | –Br, –Cl, conjugated C=C | Enhanced conjugation |

| (3R,4S)-3-Bromo-4-hydroxy-4-phenyl-butan-2-one | C₁₀H₁₁BrO₂ | 243.10 | –Br, –OH | Hydrogen bonding, polar |

| 3-Bromo-4-methoxy-4-phenylbutan-2-one | C₁₁H₁₃BrO₂ | 257.12 | –Br, –OCH₃ | Electron donation |

| 4-(p-Tolyl)butan-2-one | C₁₁H₁₄O | 162.23 | –CH₃ | Electron donation |

*Calculated based on formula C₁₁H₁₀BrF₃O.

Research Findings and Implications

Reactivity : The –CF₃ group in the target compound enhances electrophilic aromatic substitution (EAS) reactivity at the para position due to its strong electron-withdrawing nature. In contrast, analogs with –OCH₃ or –CH₃ groups exhibit slower EAS rates .

Solubility: Hydroxyl-containing analogs (e.g., (3R,4S)-3-Bromo-4-hydroxy-4-phenyl-butan-2-one) demonstrate higher solubility in polar solvents like water or ethanol, whereas trifluoromethylated compounds are more lipophilic .

Stability : Conjugated systems (e.g., 3-buten-2-one derivatives) show increased thermal stability due to resonance delocalization, but may be prone to photodegradation .

Synthetic Challenges : The discontinued status of this compound may reflect difficulties in introducing the –CF₃ group or stabilizing the brominated ketone under reaction conditions .

Biological Activity

3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom and a trifluoromethyl group, which are significant for its biological interactions.

The primary mechanism of action for this compound involves free radical reactions . It primarily targets the benzylic position of aromatic compounds, leading to bromination reactions that can modify the biological activity of target molecules.

Biochemical Pathways

The compound engages in free radical bromination pathways, which are influenced by environmental factors such as temperature and concentration of reactants like N-bromosuccinimide (NBS) .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of bromine in the structure is believed to enhance this activity .

- Antioxidant Effects : The compound has demonstrated antioxidant capabilities, which are critical in mitigating oxidative stress in biological systems .

- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, warranting further exploration in cancer research contexts .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of brominated ketones, including this compound, against bacterial strains. Results indicated a promising antibacterial profile, particularly against resistant strains .

- In Vivo Studies : In animal models, the compound was tested for its effects on tumor growth inhibition. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the trifluoromethylphenyl group in 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one?

- Methodological Answer : The trifluoromethylphenyl group can be introduced via Suzuki-Miyaura cross-coupling using brominated intermediates. For example, coupling 3-bromo-butan-2-one derivatives with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis. Reaction optimization should focus on ligand selection (e.g., SPhos) and solvent polarity to enhance yields .

Q. How should safety protocols be adapted for handling brominated ketones like this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritant properties. Refer to safety data sheets (SDS) for brominated analogs, which recommend avoiding inhalation and using inert atmospheres during synthesis. Storage should prioritize moisture-sensitive conditions to prevent decomposition .

Q. What analytical techniques are effective for characterizing purity in such brominated ketones?

- Methodological Answer : Combine HPLC (with UV detection at 254 nm) and GC-MS for purity assessment. NMR (¹H/¹³C) should confirm regiochemistry, while elemental analysis validates stoichiometry. For trace impurities, use high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic distributions and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula can estimate intramolecular interactions, such as steric effects between bromine and the trifluoromethyl group .

Q. How to resolve contradictory spectroscopic data caused by rotational isomerism in brominated ketones?

- Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish rotational isomers by observing coalescence temperatures. For example, in analogs like 4-(4-bromophenyl)-2-butanone, slow rotation around the C-C bond generates distinct signals at low temperatures. Computational simulations (e.g., DFT) further validate energy barriers .

Q. What factors influence regioselectivity during bromination of similar butanone derivatives?

- Methodological Answer : Regioselectivity is governed by electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl) direct bromination to meta positions via deactivation of the aromatic ring. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., FeBr₃) also modulate reaction pathways .

Q. What challenges arise when synthesizing derivatives with additional functional groups (e.g., amino or nitro substituents)?

- Methodological Answer : Functional group compatibility is critical. For example, introducing amino groups may require protecting the ketone moiety to prevent nucleophilic attack. Multi-step syntheses (e.g., reductive amination after ketone protection) are recommended, as seen in analogs like 3-amino-2-butenoate derivatives .

Q. How to optimize reaction conditions to minimize byproducts in the preparation of this compound?

- Methodological Answer : Use kinetic control strategies: lower temperatures (0–5°C) and slow reagent addition reduce side reactions. Catalytic systems (e.g., Pd(OAc)₂ with P(o-tol)₃) improve selectivity. Monitor reaction progress via TLC or in situ IR spectroscopy to terminate at optimal conversion .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across structurally similar brominated ketones?

- Methodological Answer : Evaluate assay conditions (e.g., cell lines, concentrations) and purity of compounds. For example, antimicrobial activity in 3'-bromo-2,2-dimethylbutyrophenone varies with stereochemistry and substituent positioning. Validate results using orthogonal assays (e.g., MIC vs. time-kill studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.